molecular formula C24H23NO2S B15166619 1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one CAS No. 647826-80-0

1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one

Cat. No.: B15166619
CAS No.: 647826-80-0
M. Wt: 389.5 g/mol
InChI Key: OWCBBNLSMOQTCY-UHFFFAOYSA-N
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Description

1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidin-2-one core, benzyl, benzyloxy, and phenylsulfanyl groups

Preparation Methods

The synthesis of 1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of appropriate precursors to form the pyrrolidin-2-one ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Benzyloxy Group: The benzyloxy group is added through an etherification reaction.

    Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced using a thiolation reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as reducing the carbonyl group to an alcohol.

    Substitution: The benzyl and benzyloxy groups can undergo substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one can be compared with similar compounds such as:

    1-Benzyl-4-(chloromethyl)pyrrolidin-2-one: This compound has a chloromethyl group instead of the benzyloxy and phenylsulfanyl groups, leading to different chemical properties and reactivity.

    1-Benzyl-4-(methoxy)pyrrolidin-2-one: The methoxy group in this compound provides different electronic and steric effects compared to the benzyloxy group.

    1-Benzyl-4-(phenylsulfanyl)pyrrolidin-2-one:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

647826-80-0

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

1-benzyl-4-phenylmethoxy-5-phenylsulfanylpyrrolidin-2-one

InChI

InChI=1S/C24H23NO2S/c26-23-16-22(27-18-20-12-6-2-7-13-20)24(28-21-14-8-3-9-15-21)25(23)17-19-10-4-1-5-11-19/h1-15,22,24H,16-18H2

InChI Key

OWCBBNLSMOQTCY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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